N-acetyl-N-benzylglycine
Overview
Description
N-acetyl-N-benzylglycine is an organic compound with the molecular formula C11H13NO3. It is a derivative of glycine, where the amino group is substituted with an acetyl group and a benzyl group.
Mechanism of Action
Target of Action
N-acetyl-N-benzylglycine is a derivative of the amino acid glycine Similar compounds such as n-acetylcysteine are known to interact with various proteins and enzymes in the body, playing roles in processes such as antioxidant activity and glutathione induction .
Mode of Action
For instance, N-acetylcysteine, a related compound, is known to interact with its targets by binding to proteins in hepatocytes, leading to cellular changes .
Biochemical Pathways
For instance, they are involved in the phase II component of the mammalian xenobiotic detoxification system .
Pharmacokinetics
For instance, N-acetylcysteine is known to have a half-life of around 6 hours, and its pharmacokinetics are altered by chronic liver and renal disease as well as exercise .
Result of Action
Similar compounds such as n-acetylcysteine are known to have various effects, such as acting as an antioxidant, inducing glutathione, and having an immunomodulatory and anti-inflammatory effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl-N-benzylglycine can be synthesized through several methods. One common approach involves the acetylation of N-benzylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the nitrogen atom of the glycine derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-acetyl-N-benzylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-acetyl-N-benzylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Comparison with Similar Compounds
N-acetyl-N-benzylglycine can be compared with other similar compounds, such as:
N-acetylglycine: Lacks the benzyl group, making it less hydrophobic and potentially less reactive in certain biochemical contexts.
N-benzylglycine: Lacks the acetyl group, which may affect its solubility and reactivity.
N-acetyl-N-phenylglycine: Similar structure but with a phenyl group instead of a benzyl group, which can influence its chemical properties and applications.
Properties
IUPAC Name |
2-[acetyl(benzyl)amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(13)12(8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPMURVETPAMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306955 | |
Record name | N-Acetyl-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7662-79-5 | |
Record name | NSC184719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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